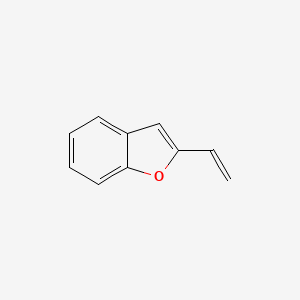

2-Vinylbenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

7522-79-4 |

|---|---|

Molecular Formula |

C10H8O |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-ethenyl-1-benzofuran |

InChI |

InChI=1S/C10H8O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h2-7H,1H2 |

InChI Key |

HVFZVIHIJNLIED-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Vinylbenzofuran

Transition-Metal-Catalyzed Approaches

Transition metals, due to their versatile coordination and redox properties, play a crucial role in enabling the formation of the benzofuran (B130515) core and the introduction of the vinyl group.

Copper catalysis has emerged as a powerful tool for constructing 2-Vinylbenzofuran, often through cascade reactions that build molecular complexity in a single pot.

A notable copper-catalyzed method for synthesizing 2-Vinylbenzofurans involves a one-pot, three-component cascade reaction. This approach utilizes o-iodophenols, in situ generated allenes, and dichloromethane (B109758) as reactants researchgate.netacs.orgfigshare.comnih.govmdpi.comresearchgate.netmolaid.com. The cascade transformation proceeds through a sequence of steps: an oxa-Michael addition, followed by C-arylation, and finally, a vinylation step based on sp³C–H/sp³C–Cl conversion researchgate.netacs.orgfigshare.commdpi.com. This methodology effectively constructs the this compound framework from readily available starting materials researchgate.netfigshare.com.

Table 1: Representative Examples of Copper-Catalyzed Multicomponent Cascade Reactions for this compound Synthesis

| Starting Material (o-iodophenol derivative) | Alkene/Allene Source | Vinylating Agent | Catalyst System | Yield (%) | Reference |

| o-Iodophenol | In situ generated allenes | Dichloromethane | Copper-catalyzed | Good | researchgate.netacs.orgfigshare.com |

While the multicomponent cascade is a prominent copper-catalyzed route, other oxidative cyclization pathways can also lead to benzofuran derivatives. General copper-catalyzed methods for benzofuran synthesis often involve ring closure reactions. For instance, copper catalysts have been successfully applied in the ring closure of aryl o-bromobenzyl ketones to yield benzofurans mdpi.com. Although specific examples directly yielding this compound via a distinct copper-catalyzed oxidative cyclization (separate from the multicomponent cascade) are less explicitly detailed in the provided search results, the principle of copper-mediated cyclization for benzofuran formation is established.

Palladium catalysts are widely recognized for their versatility in carbon-carbon bond formation and cyclization reactions, making them indispensable in the synthesis of complex organic molecules like this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for introducing the vinyl group or constructing the benzofuran core. For instance, derivatives containing a vinylbenzofuran core can be prepared via a sequence involving traditional Claisen-Schmidt condensation and subsequent Suzuki cross-coupling scielo.org.mx. In one such approach, 2-hydroxyacetophenone (B1195853) can be condensed with a pyrazole-carboxaldehyde to form an enone intermediate, which then undergoes cyclization to form a benzofuran derivative, followed by a Suzuki cross-coupling reaction with an arylboronic acid to introduce the desired aryl-vinyl moiety scielo.org.mx.

The Stille-Heck reaction sequence has also been applied in the synthesis of benzofuran derivatives researchgate.net. More broadly, palladium-catalyzed methods enable the one-pot synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira reaction conditions researchgate.net. Tributyl(vinyl)tin is a common reagent used as a vinyl nucleophile in palladium-catalyzed reactions, including cross-coupling reactions fishersci.cafishersci.co.ukuni.luamericanelements.comwikiwand.com. Vinylboronic acid pinacol (B44631) ester is another vinylating agent used in Suzuki-Miyaura couplings fishersci.dksigmaaldrich.comnih.gov.

Table 2: Representative Examples of Palladium-Catalyzed Cross-Coupling Reactions for this compound Synthesis

| Reaction Type | Starting Materials | Catalyst System | Key Intermediate/Transformation | Product Type (related to this compound) | Reference |

| Suzuki Cross-Coupling | 2-Hydroxyacetophenone, pyrazole-carboxaldehyde, arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Claisen-Schmidt condensation, cyclization, Suzuki coupling | (aryl)phenyl)(3-(2-(pyrazolyl)vinyl)benzofuran-2-yl)methanones | scielo.org.mx |

| Stille-Heck Reaction | 2-chloro-5-methoxybenzo[b]furan-3-yl triflate, 2-(3-butenyl)-3-(trimethylstannyl)cyclohex-2-enone | Palladium-catalyzed | Stille-Heck sequence | Benzofuran derivatives (general) | researchgate.net |

Palladium-Catalyzed Reactions

Reactions of Dihydrobenzofuran Derivatives with Nucleophilesthegoodscentscompany.com

While the provided reference thegoodscentscompany.com primarily points to the synthesis of 2-vinylbenzofurans via copper-catalyzed multicomponent reactions involving o-iodophenols, in situ generated allenes, and dichloromethane acs.org, direct synthetic routes specifically yielding this compound from the reaction of dihydrobenzofuran derivatives with nucleophiles are not widely documented in the current literature. Literature often describes the reactivity of pre-formed 2,3-dihydro-2-vinylbenzofuran with nucleophiles, rather than its formation through such a pathway molaid.com. For instance, 2-methylene-2,3-dihydrobenzofuran-3-ols, which are dihydrobenzofuran derivatives, can be formed via palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. Subsequent acid-catalyzed allylic nucleophilic substitution with alcohols can lead to 2-alkoxymethylbenzofurans, but not directly to this compound researchgate.net.

Iron-Catalyzed C-H Annulationnih.gov

Current research on iron-catalyzed C-H annulation involving this compound primarily focuses on its role as a reactant rather than a product. Studies have reported unprecedented iron-catalyzed C-H annulation reactions where readily available 2-Vinylbenzofurans serve as the reaction pattern. This redox-neutral strategy, utilizing inexpensive, non-toxic, and earth-abundant iron catalysts, employs triazole assistance to facilitate a cascade C-H alkylation, benzofuran ring-opening, and insertion into an Fe-N bond, ultimately forming highly functionalized isoquinolones researchgate.netresearchgate.net. Detailed mechanistic studies, supported by DFT calculations, have elucidated the intricate manifold of this iron catalysis researchgate.net. However, the synthesis of this compound itself via iron-catalyzed C-H annulation is not a commonly reported synthetic strategy in the literature.

Gold-Catalyzed Transformationsresearchgate.net

Gold-catalyzed transformations offer an effective route for the synthesis of this compound derivatives. A notable method involves a gold(I)-catalyzed cascade cyclization/hydroarylation. This approach, developed by the Xia group in 2022, enables the synthesis of a series of vinyl benzofuran derivatives from o-alkyl phenol (B47542) substrates researchgate.netmdpi.comencyclopedia.pub. The reaction typically employs SIPrAuCl as the catalyst and NaBARF as a cocatalyst. The mechanism involves the activation of the triple bond of a haloalkyne by the gold complex, followed by an attack from the C3 position of the benzofuran ring through specific transition states. This leads to the formation of cationic vinyl–gold intermediates, ultimately yielding the desired benzofuran products mdpi.comencyclopedia.pub.

Table 1: Gold(I)-Catalyzed Synthesis of Vinyl Benzofuran Derivatives

| Catalyst | Cocatalyst | Substrate Type | Product Type | Year | Reference |

| SIPrAuCl | NaBARF | o-alkyl phenol | Vinyl benzofuran | 2022 | researchgate.netmdpi.comencyclopedia.pub |

Metal-Free Synthetic Strategies

Metal-free synthetic strategies provide environmentally benign and often cost-effective alternatives for constructing the this compound scaffold. These methods often rely on the inherent reactivity of organic molecules and the judicious application of bases or specific reaction cascade pathways.

Intramolecular cyclization pathways represent a significant metal-free approach to this compound. One such method involves the base-induced cyclization of ortho-allyloxyphenyloxazoline derivatives. Treatment of an ortho-allyloxyphenyloxazoline with strong bases, such as a combination of butyllithium (B86547) and potassium tert-butoxide (Schlosser's base), results in an unexpected cyclization with the ring-opening of the oxazoline (B21484) moiety. This process efficiently yields the corresponding this compound researchgate.netscispace.comresearchgate.netst-andrews.ac.uk. The mechanism is thought to involve initial ortho-metallation, followed by deprotonation of the allyl group, leading to cyclized forms and ultimately the aromatic furan (B31954) ring formation scispace.com.

While direct examples of this compound synthesis specifically via cascade reactions involving hydroxycyclobutanone intermediates are less common, the broader concept of utilizing 2-hydroxycyclobutanone derivatives as starting materials for the synthesis of benzofurans has been explored unica.it. These intermediates can be employed in chemoselective methodologies to furnish a range of heterocyclic compounds, including benzofurans. The general principle involves cascade transformations where the cyclobutanone (B123998) ring undergoes opening and subsequent cyclization events to form the fused benzofuran system. Further research may explore the specific application of these intermediates for the targeted synthesis of this compound.

Base-mediated cyclization protocols offer a straightforward and metal-free route to this compound and its derivatives. One effective method involves the base-mediated cyclocondensation of 2-hydroxybenzaldehydes with specific vinyl-containing reagents. For instance, the reaction of 2-hydroxybenzaldehydes with 3-bromo-1-(arylsulfonyl)propenes can afford (E)-2-(2-sulfonylvinyl)benzofurans rsc.org. This one-pot operation provides access to 2-functionalized benzofurans from readily available starting materials. The presence of a trans double bond in the vinyl group is confirmed by spectroscopic data, such as the characteristic coupling constant in the ¹H NMR spectrum rsc.org. Another relevant base-mediated cyclization is the transformation of ortho-allyloxyphenyloxazoline into this compound, as mentioned in section 2.2.1, showcasing the versatility of base catalysis in constructing the vinylbenzofuran core researchgate.netscispace.comresearchgate.netst-andrews.ac.uk.

Table 2: Base-Mediated Cyclization Protocols for this compound Derivatives

| Reactants | Reagents/Conditions | Product Type | Yield | Reference |

| 2-hydroxybenzaldehydes, 3-bromo-1-(arylsulfonyl)propenes | Base-mediated cyclocondensation | (E)-2-(2-sulfonylvinyl)benzofurans | Moderate to good | rsc.org |

| ortho-allyloxyphenyloxazoline | Butyllithium, potassium tert-butoxide | This compound | High | researchgate.netscispace.comresearchgate.netst-andrews.ac.uk |

Oxidative Cyclization of o-Alkenylphenols

Oxidative cyclization of o-alkenylphenols is a significant strategy for constructing benzofuran derivatives. This approach typically involves the formation of the furan ring through an intramolecular cyclization process facilitated by an oxidant.

One general method for synthesizing benzofurans from o-alkenylphenols employs palladium-catalyzed oxidative cyclization. For instance, 2-allylphenol (B1664045) (PubChem CID: 15624) can undergo Pd(II)-catalyzed oxidative cyclization to yield benzofuran, specifically 2-methylbenzofuran, under mild conditions. A catalytic system involving palladium dichloride (PdCl₂) as the catalyst, copper(II) acetate (B1210297) (Cu(OAc)₂) and lithium chloride (LiCl) as reoxidants, and aqueous dimethylformamide as the solvent has been utilized for this transformation, resulting in high yields of functionalized 2-methylbenzofurans. fishersci.co.uk

Another route involves iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes. Using (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] (PubChem CID: 76724) as a catalyst, in the presence of m-chloroperbenzoic acid, 2-arylbenzofurans can be obtained in good to excellent yields. wikipedia.orguni.lu

While these methods are effective for general benzofuran synthesis, the direct synthesis of this compound from o-alkenylphenols containing a pre-existing vinyl group is not extensively documented under this specific category in the provided literature. However, a notable and direct synthesis of 2-vinylbenzofurans has been achieved via a copper-catalyzed one-pot, three-component reaction. This cascade transformation involves o-iodophenols (PubChem CID: 10784), in situ generated allenes (PubChem CID: 10037), and dichloromethane (PubChem CID: 6344). The reaction proceeds through a cascade of oxa-Michael addition, C-arylation, and sp³C-H/sp³C-Cl conversion-based vinylation. wikipedia.orgciteab.com

Table 1: Oxidative Cyclization Methods for Benzofuran Derivatives

| Method | Substrate(s) | Catalyst/Reagent(s) | Product Type | Yield | Citation |

| Pd(II)-catalyzed oxidative cyclization | 2-Allylphenol | PdCl₂, Cu(OAc)₂, LiCl | 2-Methylbenzofuran | High | fishersci.co.uk |

| Iodine(III)-catalyzed oxidative cyclization | 2-Hydroxystilbenes | PhI(OAc)₂, m-chloroperbenzoic acid | 2-Arylbenzofurans | Good-Excellent | wikipedia.orguni.lu |

| Copper-catalyzed multicomponent cascade | o-Iodophenols, Allenes, Dichloromethane | Copper catalyst | 2-Vinylbenzofurans | Not specified | citeab.com |

Radical Reaction Pathways

Radical reaction pathways represent an important class of synthetic methodologies for constructing diverse organic molecules, including various benzofuran derivatives. These pathways often involve the generation and subsequent reactions of highly reactive radical intermediates. uni.lu

One example of a radical-mediated approach for benzofuran synthesis is a transition metal-free intermolecular radical coupling reaction. This method enables the efficient synthesis of 3-substituted benzofuran molecules by reacting 2-iodophenyl allenyl ethers (e.g., Allyl (2-iodophenyl) ether, PubChem CID: 10999793) with heteroatomic compounds containing H-heteroatom (H–X) bonds. Strong bases, such as lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHDMS), are employed to initiate a single electron transfer (SET) process, leading to benzofuran products substituted with 3-phospha-, thio-, or aza-methyl groups. fishersci.fi

Another illustration of radical chemistry in benzofuran-related synthesis is the metal-free oxidative annulation of 2-naphthols with terminal alkynes. This reaction proceeds via free radical C–C coupling and C–O cyclization, ultimately yielding 2-arylnaphtho[2,1-b]furans. cliawaived.com

While this compound itself can participate in radical cation cycloaddition reactions, forming various cycloadducts fishersci.ca, specific direct synthetic routes to this compound solely via radical reaction pathways are not explicitly detailed in the current literature beyond the cascade reactions that might involve radical intermediates.

Biocatalytic Synthesis Approaches

Biocatalysis, which harnesses the power of enzymes as catalysts, offers a "green" and highly selective alternative to traditional chemical synthesis. Enzymes enable chemical transformations under milder conditions, often in aqueous environments and at room temperature, and are biodegradable, contributing to more sustainable synthetic processes. wikipedia.orgnih.gov

In the broader context of benzofuran chemistry, biocatalytic strategies have been developed for the synthesis of 2,3-dihydrobenzofuran-based tricyclic scaffolds. For instance, engineered myoglobins have been successfully employed in the highly diastereo- and enantioselective cyclopropanation of benzofurans, including 7-vinylbenzofuran, to yield stereochemically rich dihydrobenzofuran structures. jkenterprises.com.pk This demonstrates the potential of biocatalysis for modifying existing benzofuran frameworks with high precision.

However, direct biocatalytic synthesis specifically for the de novo formation of this compound is not extensively reported in the current scientific literature. The application of biocatalysis in this specific area may represent an emerging field for future research.

Advanced Synthetic Methodologies

Advanced synthetic methodologies for this compound and its derivatives often integrate principles of efficiency, sustainability, and scalability to meet the demands of both academic research and industrial applications.

Green chemistry principles are increasingly integrated into synthetic design to minimize environmental impact. Key tenets include waste prevention, maximization of atom economy, and the use of safer solvents and reaction conditions. nih.gov

Microwave-assisted organic synthesis (MAOS) is a prominent green chemistry technique that significantly accelerates reaction rates, often leading to shorter reaction times, higher yields, and enabling solvent-free conditions. nih.govfishersci.se The rapid and uniform heating provided by microwave irradiation can enhance reaction efficiency and product purity. nih.gov Similarly, conducting reactions in aqueous phases is considered environmentally benign due to water's non-toxic, inexpensive, and readily available nature. fishersci.se

For benzofuran derivatives, methodologies incorporating these principles have been explored. For example, Suzuki coupling reactions, which are crucial for carbon-carbon bond formation, have been successfully performed using microwave-assisted synthesis in aqueous media for the preparation of benzofuran-pyrazole-biaryl derivatives. fishersci.se

The copper-catalyzed one-pot, three-component synthesis of 2-vinylbenzofurans from o-iodophenols, in situ generated allenes, and dichloromethane citeab.com embodies several green chemistry advantages. Its one-pot nature contributes to atom economy by minimizing isolation and purification steps, thereby reducing waste.

The development of scalable protocols is essential for translating laboratory-scale synthetic methods into practical procedures for research and industrial production. Scalability implies the ability to efficiently produce compounds in larger quantities while maintaining high yields and purity.

For related benzofuran derivatives, such as 3-(vinyl sulfonyl)benzoheterole derivatives, palladium(II)-catalyzed tandem cycloannulative-alkenylation processes starting from o-alkynylphenols have demonstrated consistency at the gram scale. This indicates the robustness and practicality of these methods for larger-scale synthesis. The in situ generation of precursors in such reactions further enhances their efficiency and suitability for industrial applications by avoiding the need to isolate potentially unstable intermediates. cenmed.com

Table 2: Advanced Synthetic Methodologies and Scalability Examples for Benzofuran Derivatives

| Methodology | Principle/Application | Substrate(s) | Product Type | Scalability/Efficiency Notes | Citation |

| Copper-catalyzed multicomponent cascade | One-pot synthesis (Green Chemistry, Efficiency) | o-Iodophenols, Allenes, Dichloromethane | 2-Vinylbenzofurans | One-pot nature implies efficiency and potential for scalability. | citeab.com |

| Microwave-Assisted Suzuki Coupling | Green Chemistry (Microwave, Aqueous Phase) | Benzofuran-pyrazole-biaryl precursors | Benzofuran-pyrazole-biaryl derivatives | Reduced reaction times, aqueous medium. | fishersci.se |

| Pd(II)-catalyzed tandem cycloannulative-alkenylation | Scalable Protocol (Gram-scale consistency) | o-Alkynylphenols, (E)-β-Iodovinyl sulfones | 3-(Vinyl sulfonyl)benzoheterole derivatives | Consistent at gram scale, in situ generation of precursors. | cenmed.com |

Reactivity and Reaction Pathways of 2 Vinylbenzofuran

Cycloaddition Reactions

2-Vinylbenzofuran acts as a reactive component in various cycloaddition reactions, forming new cyclic systems through concerted or stepwise mechanisms. These reactions are highly valuable for constructing intricate molecular architectures.

Photoinduced Electron Transfer Cycloadditions (e.g., [4+2], [2+2])

This compound and its derivative, 2-isopropenylbenzofuran (B8738973), have been successfully employed in cycloaddition reactions initiated by photoinduced electron transfer (PET). These reactions can yield both [4+2] and/or [2+2] cycloadducts. nih.gov An efficient sensitizer (B1316253) for these transformations is 2,4,6-tri(4-methoxyphenyl)pyrylium tetrafluoroborate (B81430). nih.gov

In these photoinduced processes, 2-vinylbenzofurans behave similarly to styrenes, primarily generating intermediate cyclobutyl radical cations. nih.gov Subsequent to the formation of these radical cations, 1,3-sigmatropic carbon and hydrogen shifts are plausible mechanistic steps. nih.gov The products derived from these reactions are diverse, including benzofuryl-substituted cyclobutanes, 1,2,3,4-tetrahydrodibenzofurans, 2-benzofuryl bicyclo[2.2.2]octenes, and benzofuryl-substituted cyclohexenes. nih.gov The stereoselectivity of these cycloadditions can be precisely controlled by photoinduced charge separation. uni.lu For instance, the intermolecular [2+2] photocycloaddition of this compound with styrene (B11656) has been documented. metabolomicsworkbench.org

Diels-Alder Reactions (High Pressure and Thermal Conditions)

This compound also participates in Diels-Alder reactions, a fundamental [4+2] cycloaddition. These reactions can be conducted under both thermal and high-pressure conditions. Studies have investigated the Diels-Alder reactivity of 2-vinylbenzo[b]furan with dienophiles such as 3-nitro-2-cyclohexen-1-one and 2-inden-1-one. chem960.com

The application of high pressure, often in conjunction with elevated temperatures, can significantly enhance reaction yields and conversions. For example, in the reaction of 2-vinylbenzo[b]furan with 2-inden-1-one, a notable increase in yield was observed under high-pressure conditions. At 50°C and 1000 MPa, the yield was 80%, whereas at 76.8°C and 0.1 MPa, it was 68%. chem960.com This highlights the utility of high-pressure conditions in overcoming kinetic barriers for certain Diels-Alder transformations involving this compound.

| Dienophile | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Inden-1-one | 50°C, 1000 MPa | 80 | chem960.com |

| 2-Inden-1-one | 76.8°C, 0.1 MPa | 68 | chem960.com |

Regioselectivity and Stereoselectivity in Cycloadditions

The control of regioselectivity and stereoselectivity is a critical aspect of cycloaddition reactions involving this compound. In photoinduced cycloadditions, the stereoselectivity can be influenced by photoinduced charge separation. uni.lu For Diels-Alder reactions, the electronic and steric properties of both the diene (this compound) and the dienophile play a significant role in determining the outcome. uni.lu For instance, certain diene isomers, such as Z-substituted dienes, exhibit reduced reactivity and often necessitate special conditions like high pressure or catalysis to proceed efficiently. uni.lu The ability to achieve high levels of regioselectivity and stereoselectivity is also observed in some C-H functionalization and annulation reactions involving this compound, underscoring the importance of precise control in these transformations. fishersci.ca

C-H Functionalization and Annulation Reactions

Beyond cycloadditions, this compound participates in sophisticated C-H functionalization and annulation reactions, offering novel synthetic routes to complex heterocyclic compounds.

Iron-Catalyzed C-H Alkylation/Ring-Opening Cascade

An innovative iron-catalyzed C-H annulation strategy has been developed utilizing readily available 2-vinylbenzofurans as the reaction partners. wikipedia.orgnih.govamericanelements.com This method represents a redox-neutral approach, leveraging the advantages of inexpensive, non-toxic, and earth-abundant iron catalysts. wikipedia.orgnih.govamericanelements.com The reaction proceeds through a cascade mechanism involving C-H alkylation, followed by benzofuran (B130515) ring-opening, and subsequent insertion into an Fe-N bond. wikipedia.orgnih.govamericanelements.com This intricate sequence ultimately leads to the formation of highly functionalized isoquinolones. wikipedia.orgnih.govamericanelements.com Detailed mechanistic investigations, supported by density functional theory (DFT) calculations, have provided comprehensive insights into the operational manifold of this iron catalysis. wikipedia.orgamericanelements.com The ring-opening of benzofurans, as observed in this cascade, is a significant area of research for the direct synthesis of valuable functional phenol (B47542) derivatives. wikipedia.org

Triazole-Assisted Catalysis in C-H Annulation

A key element enabling the aforementioned iron-catalyzed C-H annulation with 2-vinylbenzofurans is the assistance provided by triazole directing groups. wikipedia.orgnih.govamericanelements.com Triazole-enabled iron catalysis has emerged as a transformative platform for a broad spectrum of C-H transformations, including various annulations. wikipedia.org The triazole motif is particularly desirable due to its ability to act as a chelation assistance, effectively positioning the metal catalyst in close proximity to the target C-H bond, thereby facilitating site-selective functionalization. Furthermore, the triazole group can function as a bioisostere, mimicking amide bonds, which adds to its synthetic utility. This triazole guidance has been instrumental in achieving iron-catalyzed C-H/N-H functionalizations, leading to versatile alkyne annulations and the expedient synthesis of valuable isoquinolone scaffolds with high levels of chemo-, site-, and regioselectivity.

Ring-Opening Reactions

The benzofuran ring system, while aromatic, can undergo ring-opening under specific catalytic conditions, particularly when activated by the adjacent vinyl group or in the context of complex cascade reactions.

Transition Metal-Catalyzed Ring Opening

Transition metal catalysis plays a significant role in facilitating the ring-opening of benzofuran derivatives, including this compound. A notable example involves iron-catalyzed C-H annulation reactions utilizing 2-vinylbenzofurans. This redox-neutral strategy, which employs inexpensive and earth-abundant iron catalysts, leverages triazole assistance to promote a cascade of reactions. This cascade includes C-H alkylation, followed by the crucial benzofuran ring-opening, and subsequent insertion into an Fe-N bond, ultimately leading to the formation of highly functionalized isoquinolones. researchgate.net Beyond iron, nickel-catalyzed reactions have also been extensively investigated for their ability to selectively cleave the C-O bond within (di)benzofuran structures. researchgate.net

Theoretical Investigations of Ring-Opening Mechanisms

Theoretical studies, particularly those employing Density Functional Theory (DFT) calculations, have been instrumental in elucidating the intricate mechanisms of ring-opening reactions involving this compound. For instance, detailed mechanistic investigations supported by DFT calculations have provided a comprehensive understanding of the iron-catalyzed C-H annulation/ring-opening process of this compound. These studies have enabled the disclosure of the complete reaction manifold, including the computation of Gibbs free energy profiles for various intermediates and transition states, offering insights into the energetic favorability and pathways of these transformations. researchgate.net While not exclusively focused on this compound, DFT calculations have also been applied to probe the mechanisms of catalytic ring-opening in related heterocycles, such as 2,5-dihydrofurans, demonstrating the utility of computational methods in this field. nih.gov

Other Key Chemical Transformations

Beyond ring-opening, this compound participates in a variety of other fundamental chemical reactions, influenced by its distinct structural features.

Oxidation and Reduction Pathways

This compound can undergo oxidation reactions, exemplified by its photooxygenation. This process involves the reaction of 2-vinylbenzofurans with oxygen under light, leading to the formation of peroxide intermediates. These peroxides can subsequently undergo isomerization, yielding different products. oup.com While direct reduction pathways specifically for the this compound core are less frequently detailed in the provided context, the general principles of reduction apply to unsaturated systems.

Electrophilic and Nucleophilic Substitution Reactions

The benzofuran moiety of this compound is susceptible to electrophilic aromatic substitution reactions, a characteristic reactivity of aromatic systems. These reactions typically involve the replacement of a hydrogen atom on the aromatic ring by an electrophile. Common examples include nitration and halogenation. For benzofuran, electrophilic attack preferentially occurs at position 2, a regioselectivity that can be explained by the stability of the intermediate sigma complexes formed during the reaction. The positive charge generated upon attack at position 2 is effectively stabilized by resonance with the benzene (B151609) ring. stackexchange.com The introduction of a bromine atom at the 2-position of the benzofuran ring, yielding 2-bromobenzofuran (B1272952), is an example of such an electrophilic substitution. nih.gov

Nucleophilic substitution reactions, although more commonly associated with aliphatic systems or activated aromatic rings, can also occur in the context of benzofuran chemistry. For example, in the synthesis of this compound derivatives, allylic nucleophilic substitution reactions of related 2-methylene-2,3-dihydrobenzofuran-3-ols with alcohols have been observed to yield 2-alkoxymethylbenzofurans. researchgate.net Furthermore, this compound itself can be formed through processes involving nucleophilic aromatic substitution, such as the photolysis of 2-allyloxyacetophenone in methanol (B129727), which produces 3-methyl-2-vinylbenzofuran and 2-methoxyacetophenone (B1211565) via this mechanism. rsc.org

Isomerization Reactions

Isomerization reactions involve the rearrangement of atoms within a molecule to form an isomer. This compound and its related compounds can undergo such transformations. For instance, 2-methylene-2,3-dihydrobenzofuran-3-ols, which can be precursors in the synthesis of this compound, readily undergo acid-catalyzed isomerization to form 2-hydroxymethylbenzofurans. researchgate.net In the context of photooxygenation, the peroxide intermediates formed from this compound are known to isomerize. oup.com Moreover, in photoinduced cycloaddition reactions involving 2-vinylbenzofurans, 1,3-sigmatropic C- and H-shifts can occur at the radical cation stage, representing a type of isomerization within the reaction pathway. researchgate.net These rearrangements are often driven by thermodynamic factors, leading to more stable isomeric forms. nih.gov

Interaction Studies and Reactivity with Reagents

This compound participates in several key reaction types, demonstrating its versatility in organic synthesis. These include polymerization processes, various cycloaddition reactions, and interactions with specific reagents under catalytic conditions.

Polymerization Studies

This compound (VBF) has been investigated for its polymerization behavior under different conditions:

Anionic Polymerization: this compound undergoes anionic polymerization efficiently. When conducted in tetrahydrofuran (B95107) (THF) at -78°C, the polymerization proceeds to give polymers in quantitative yields within one hour. researchgate.net The resulting polymers exhibit predictable number-average molecular weights (Mₙ) and narrow molecular weight distributions (MWDs), indicating a living character of the propagating carbanion. researchgate.net

Initiators: Effective initiators for the anionic polymerization of this compound include:

Potassium naphthalenide (K-Naph) researchgate.net

K-Naph in combination with α-methylstyrene (α-MeSt) researchgate.net

Diphenylmethylpotassium (Ph₂CHK) researchgate.net

sec-Butyllithium (B1581126) (sec-BuLi) in combination with α-methylstyrene (α-MeSt) researchgate.net

Coordination Polymerization: Studies on the coordination polymerization of polar vinyl heteroaromatic monomers, including this compound (VBF), using rare-earth-metal complexes have shown generally low activity. rsc.org, rsc.org These polymerizations often lead to crosslinked products, particularly for vinylfuran derivatives. rsc.org, rsc.org

Cycloaddition Reactions

This compound (2a) is capable of participating in cycloaddition reactions, particularly those initiated by photoinduced electron transfer:

Photoinduced Electron Transfer Cycloadditions: this compound (2a) and its derivative, 2-isopropenylbenzofuran (2b), can be successfully employed in cycloaddition reactions with various dienes and styrenes. researchgate.net These reactions are typically sensitized by compounds such as 2,4,6-Tri(4-methoxyphenyl)pyrylium tetrafluoroborate (1a), which acts as an efficient sensitizer. researchgate.net

Reaction Partners:

1,3-cyclohexadienes researchgate.net

Styrenes researchgate.net

Acyclic 1,3-dienes researchgate.net

Products: The cycloadditions yield a mixture of [4+2]- and/or [2+2]-cycloadducts. researchgate.net Specific products identified include:

Benzofuryl substituted cyclobutanes researchgate.net

1,2,3,4-tetrahydrodibenzofurans researchgate.net

2-benzofuryl bicyclo[2.2.2]-octenes researchgate.net

Benzofuryl substituted cyclohexenes researchgate.net

Mechanism: In these photoinduced cycloaddition reactions, 2-vinylbenzofurans behave similarly to styrenes, primarily generating intermediate cyclobutyl radical cations. researchgate.net Intermolecular [2+2] photocycloaddition reactions with styrene have also been reported. acs.org

Interaction with Nucleophiles

While direct reactions of this compound with nucleophiles were not extensively detailed, a related compound, 2,3-dihydro-2-vinylbenzofuran, has been shown to react with nucleophiles in the presence of palladium catalysts. oup.com

Palladium-Catalyzed Reactions: The reaction of 2,3-dihydro-2-vinylbenzofuran with nucleophiles such as diethyl sodiomalonate (NaCH(COOEt)₂) and N-methylaniline (PhNHCH₃) proceeds in the presence of palladium catalysts like Pd(PPh₃)₄ and PdCl₂(PR₃)₂ (where R=Ph or Et). oup.com These reactions result in the formation of 2-(2-butenyl)phenols, with reported yields ranging from 46% to 76%. oup.com

Table 1: Palladium-Catalyzed Reactions of 2,3-Dihydro-2-vinylbenzofuran with Nucleophiles

| Nucleophile | Catalyst | Product | Yield (%) oup.com |

| Diethyl sodiomalonate | Pd(PPh₃)₄ or PdCl₂(PR₃)₂ (R=Ph) | 2-(2-butenyl)phenol | 46-76 |

| N-methylaniline | Pd(PPh₃)₄ or PdCl₂(PR₃)₂ (R=Ph) | 2-(2-butenyl)phenol | 46-76 |

| Diethyl sodiomalonate | PdCl₂(PEt₃)₂ | 2-(2-butenyl)phenol | Effective |

Silyl-Heck Reaction

This compound can be a substrate in silyl-Heck reactions, leading to the formation of vinyl silyl (B83357) ethers. The reaction is noted for its mild conditions and the use of commercially available catalyst systems. nih.gov For heterocyclic substrates like this compound, an alcohol quench is found to be superior to a water quench, as the latter can lead to complex mixtures of products. nih.gov

Other Reactivity

Photooxygenation: Sensitized photooxygenation of 2-vinylbenzofurans has been reported. oup.com

Heck Reaction (Synthesis): this compound itself can be synthesized from 2-bromobenzofuran via a Heck reaction, indicating its potential as a product or intermediate in similar palladium-catalyzed cross-coupling reactions. nih.gov

Photoreactions: 3-methyl-2-vinylbenzofuran can be formed from the photolysis of 2-allyloxyacetophenone in methanol via an intramolecular hydrogen abstraction. rsc.org, rsc.org

Polymerization Studies of 2 Vinylbenzofuran

Anionic Polymerization

Anionic polymerization is a chain-growth polymerization method that involves the repetitive addition of monomers to a propagating anionic species nih.gov. This technique is highly valued for its ability to produce polymers with controlled molecular weights and narrow molecular weight distributions. For 2-Vinylbenzofuran, anionic polymerization has been successfully carried out, yielding polymers in quantitative amounts within a relatively short reaction time when conducted under specific conditions. The success of anionic polymerization for vinyl monomers like this compound is often attributed to the presence of electron-withdrawing groups on the double bond, which stabilize the negative charge that develops in the transition state during monomer addition.

Living Polymerization Characteristics

A notable characteristic observed in the anionic polymerization of this compound is its "living" nature. The living character of the propagating carbanion of poly(this compound) has been confirmed. Living polymerization is defined by the absence of chain termination and chain transfer reactions, allowing polymer chains to grow continuously and uniformly as long as monomer is available. This results in a linear increase in the polymer's molecular weight with increasing monomer conversion, and crucially, the maintenance of a low polydispersity index (PDI). In such systems, each initiator molecule ideally generates one polymer chain, and the active anionic chain ends remain intact even after all the monomer has been consumed, enabling further chain extension or block copolymer synthesis upon subsequent monomer addition nih.gov.

Influence of Initiator Systems and Reaction Conditions

The outcome of anionic polymerization, including the living characteristics and control over polymer properties, is significantly influenced by the choice of initiator systems and precise reaction conditions.

Initiator Systems: For the anionic polymerization of this compound, several initiator systems have been investigated. These include potassium naphthalenide (K-Naph), combinations of potassium naphthalenide with alpha-methylstyrene (B127712) (K-Naph/α-MeSt), diphenylmethylpotassium (Ph2CHK), and combinations of sec-butyllithium (B1581126) with alpha-methylstyrene (sec-BuLi/α-MeSt). When initiated with these systems, the resulting poly(this compound) exhibited predicted number-average molecular weights (Mn) and narrow molecular weight distributions. Potassium naphthalenide, for instance, initiates polymerization through an electron transfer mechanism, forming a radical anion that subsequently dimerizes into a dianion, which then propagates the polymerization. Alkyllithium initiators, such as sec-butyllithium, are also effective, though their efficiency can be affected by aggregation in nonpolar media. Less aggregated forms, like sec-butyllithium, tend to provide faster initiation and better control over the polymerization process.

The following table summarizes some of the initiator systems used and their reported outcomes for this compound polymerization:

| Initiator System | Reaction Conditions | Polymer Yield | Molecular Weight (Mn) | Molecular Weight Distribution (MWD) | Living Character |

| K-Naph | THF, -78°C | Quantitative | Predicted | Narrow | Confirmed |

| K-Naph/α-MeSt | THF, -78°C | Quantitative | Predicted | Narrow | Confirmed |

| Ph2CHK | THF, -78°C | Quantitative | Predicted | Narrow | Confirmed |

| sec-BuLi/α-MeSt | THF, -78°C | Quantitative | Predicted | Narrow | Confirmed |

Reaction Conditions: The solvent and temperature play critical roles in anionic polymerization. For this compound, tetrahydrofuran (B95107) (THF) at -78°C has been identified as a suitable solvent and temperature combination. The choice of solvent significantly impacts the rate of anionic polymerization, with polar solvents like THF generally leading to faster reaction rates compared to aromatic or aliphatic hydrocarbons. This is due to their influence on the solvation and aggregation states of the propagating carbanions. Maintaining low temperatures (typically between -100°C and 50°C) is crucial to suppress unwanted termination and chain transfer reactions, thereby preserving the living nature of the polymerization. Furthermore, anionic polymerizations are highly sensitive to impurities such as water, alcohols, oxygen, and carbon dioxide. These substances can readily react with and deactivate the highly reactive propagating anionic species, necessitating that reactions be conducted under stringent conditions, such as high vacuum or an inert atmosphere, to ensure controlled polymerization.

Copolymerization Behavior

This compound exhibits interesting copolymerization behavior, which allows for the synthesis of copolymers with tailored properties. Copolymerization is a powerful synthetic tool used to combine the properties of different monomers into a single polymer chain.

Copolymerization with Acrylic and Methacrylic Monomers

The reactivity of this compound in copolymerization reactions has been specifically investigated with common acrylic and methacrylic monomers. Studies have shown its copolymerization with n-butyl acrylate, ethyl acrylate, and methyl methacrylate. In these copolymerization systems, this compound was found to be a highly reactive monomer. The growing polymer chain demonstrated a preference for incorporating this compound units, irrespective of the nature of the chain terminus. The specific reactivity ratios, which quantify the relative preference of a propagating chain end for one monomer over another, were calculated for these systems, providing insight into the monomer sequence distribution within the copolymer.

Polymer Structure and Characterization Methodologies

The structural characteristics of polymers, particularly their molecular weight and molecular weight distribution, are fundamental to understanding their properties and performance. Polymers derived from this compound through controlled anionic polymerization are known to possess predictable molecular weights and narrow molecular weight distributions.

Molecular Weight and Molecular Weight Distribution Analysis

The determination of molecular weight (number-average molecular weight, Mn; weight-average molecular weight, Mw) and molecular weight distribution, often expressed as the polydispersity index (PDI = Mw/Mn), is critical for characterizing polymers. For poly(this compound) and its copolymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary methodology employed.

GPC/SEC operates by separating polymer molecules based on their hydrodynamic volume in solution. In conventional GPC/SEC, a single detector, such as a differential refractive index detector or a UV-Vis absorbance detector, is typically used. The molecular weight is then determined by comparing the elution time of the sample to a calibration curve generated using polymer standards of known molecular weights. For living polymerizations like that of this compound, the goal is to achieve a narrow molecular weight distribution, ideally with a PDI close to 1.0 (Mw/Mn ≤ 1.1), indicating a highly uniform polymer chain length.

Advanced multi-detector GPC/SEC systems, which integrate detectors such as light scattering and viscometers alongside concentration detectors (e.g., UV, RI), offer more comprehensive characterization. These systems can determine absolute molecular weights independently of calibration standards and provide additional information about polymer chain conformation, such as intrinsic viscosity and radius of gyration.

Spectroscopic Analysis of Poly(this compound) (e.g., NMR Spectroscopy)

The structural characterization of poly(this compound) is crucial for understanding its properties and polymerization outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), has been employed to elucidate the stereochemistry of polymers derived from this compound. Research by Trumbo and Harwood involved the analysis of the 400 MHz ¹H-NMR spectra of poly(this compound) synthesized via free radical initiation. researchgate.netresearchgate.net

Their findings indicated that poly(this compound) prepared through free radical polymerization exhibits an atactic stereochemistry. researchgate.netresearchgate.net While the aromatic proton resonances in the spectra were not sufficiently resolved to allow for detailed peak assignments, the methine proton resonance provided valuable insights. This resonance could be interpreted in terms of pentad stereosequence sensitivity, suggesting a random arrangement of monomer units along the polymer chain. researchgate.netresearchgate.net This atactic nature is a common characteristic for polymers obtained through free radical mechanisms, where the addition of monomer units to the growing chain is typically non-stereospecific.

NMR spectroscopy remains a cornerstone in polymer science for determining molecular structure, tacticity, and monomer sequencing. The interpretation of ¹H-NMR spectra, even with challenges in resolving complex aromatic regions, allows for significant deductions about the polymer's microstructure.

Mechanisms of Polymerization and Chain Propagation

This compound (C₁₀H₈O) is a versatile monomer capable of undergoing various polymerization mechanisms, including anionic, cationic, and radical polymerization, each leading to distinct polymer characteristics. The nature of the propagating species dictates the mechanism and the resulting polymer architecture.

Anionic Polymerization: Anionic polymerization of this compound has been successfully conducted, demonstrating a living character under specific conditions. researchgate.net This mechanism typically involves monomers with electron-withdrawing substituents, enabling the formation of a stable carbanionic propagating center. uomustansiriyah.edu.iquni-bayreuth.destanford.edu In studies, this compound underwent anionic polymerization in tetrahydrofuran (THF) at -78°C, achieving quantitative yields within one hour. researchgate.net The resulting polymers exhibited predicted molecular weights (Mₙ) and narrow molecular weight distributions (MWDs), which are hallmarks of living polymerization. researchgate.net

Key initiators employed in these anionic polymerizations included potassium naphthalenide (K-Naph), K-Naph/α-methylstyrene (α-MeSt), Ph₂CHK, and sec-butyllithium/α-MeSt. researchgate.net The living nature of the propagating carbanion of poly(this compound) was confirmed, implying that the chain ends remain active after monomer consumption, allowing for further chain growth or block copolymer synthesis upon addition of more monomer. researchgate.net Anionic polymerization is characterized by initiation through the addition of a strong nucleophile to the monomer's double bond, followed by propagation via successive insertion of monomer molecules by the carbanion. uomustansiriyah.edu.iq Importantly, chain transfer or branching reactions are typically absent in anionic polymerization, especially when carried out at low temperatures. uomustansiriyah.edu.iq

Table 1: Anionic Polymerization Conditions and Outcomes for this compound

| Initiator System | Solvent | Temperature (°C) | Polymer Yield | Molecular Weight Distribution (MWD) | Living Character |

| K-Naph | THF | -78 | Quantitative | Narrow | Confirmed |

| K-Naph/α-MeSt | THF | -78 | Quantitative | Narrow | Confirmed |

| Ph₂CHK | THF | -78 | Quantitative | Narrow | Confirmed |

| sec-BuLi/α-MeSt | THF | -78 | Quantitative | Narrow | Confirmed |

Cationic Polymerization: this compound is also known to undergo cationic polymerization. googleapis.com This chain-growth polymerization mechanism is initiated by a cationic species, typically a Lewis acid or a protonic acid, which transfers charge to the monomer, forming a carbocationic active center. nih.govwikipedia.org Monomers suitable for cationic polymerization generally possess electron-donating substituents, which help stabilize the developing cationic charge. stanford.eduwikipedia.org The benzofuran (B130515) moiety, with its oxygen atom, contributes to this electron-donating character, making this compound a suitable candidate.

Propagation in cationic polymerization proceeds through the successive addition of monomer units to the growing carbocation. nih.gov The reaction rate is highly sensitive to the solvent's polarity; more polar solvents enhance the solvation and separation of ion pairs, leading to faster propagation rates due to more reactive free ions. stanford.eduwikipedia.org Termination in cationic polymerization typically occurs through processes such as proton transfer or chain transfer to the counterion, monomer, polymer, or solvent. uomustansiriyah.edu.iqnih.govwikipedia.org Unlike radical polymerization, termination by the combination of two cationic polymer growing chains does not occur. uomustansiriyah.edu.iq

Radical Polymerization: Free radical polymerization is another significant pathway for polymerizing this compound. researchgate.netresearchgate.net This mechanism involves three primary steps: initiation, propagation, and termination. uomustansiriyah.edu.iqlibretexts.orgwikipedia.org Initiation involves the generation of free radicals from an initiator molecule, which then add to the vinyl monomer. libretexts.orgwikipedia.org The propagation step involves the continuous addition of monomer units to the growing radical chain. libretexts.orgwikipedia.org

In the context of this compound, its behavior in radical polymerization can be likened to that of styrenes due to the vinyl group attached to the benzofuran ring. researchgate.net This analogy suggests that the radical intermediate formed during propagation is stabilized by resonance with the benzofuran ring system, similar to the stabilization of benzylic radicals in polystyrene synthesis. libretexts.org Termination in radical polymerization typically occurs through combination (where two radical chains join) or disproportionation (where a hydrogen atom is abstracted, leading to one saturated and one unsaturated chain end). uomustansiriyah.edu.iqwikipedia.org Studies involving photoinduced electron transfer have shown that 2-vinylbenzofurans can form intermediate cyclobutyl radical cations, further highlighting their reactivity in radical-mediated processes. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT), are widely applied to investigate the electronic structure and energetic properties of 2-Vinylbenzofuran and its reaction intermediates.

DFT calculations are extensively employed to elucidate reaction mechanisms and map out energy profiles for transformations involving this compound and its derivatives cenmed.comnih.govmycocentral.euuni.lu. For instance, in photoinduced cycloaddition reactions of 2-vinylbenzofurans, quantum chemical calculations, including DFT, have been used to discuss reaction mechanisms in detail cenmed.com. These studies investigate the potential-energy hypersurfaces of radical-cation Diels-Alder reactions, demonstrating non-synchronous and non-concerted reaction pathways cenmed.com.

In the context of iron-catalyzed C-H annulation reactions utilizing 2-vinylbenzofurans, detailed mechanistic studies supported by DFT calculations have fully disclosed the intricate reaction manifold nih.gov. These computational efforts involve determining Gibbs free energy profiles (ΔG) at specific levels of theory, such as PW6B95-D4/def2-TZVPP+SMD(THF)//TPSS-D3(BJ)/def2-SVP, to understand the energetic feasibility of various steps nih.gov.

Furthermore, in the synthesis of 3-substituted benzofurans via radical reactions, DFT calculations (specifically, the M06-2× method with 6-31 G(d,p)/Lanl2dz for geometry optimization and 6-311++G(2d,2p)/Lanl08 for single point energies, incorporating dispersion correction D3) are employed to explore the energy variations of transition states and intermediates mycocentral.eu. For example, the triplet state transition state (TS2) for an electron transfer step was calculated to have a ΔG of 14.44 kcal/mol, while a subsequent radical intermediate transformation (TS3) showed a ΔG of 1.07 kcal/mol mycocentral.eu. Similarly, DFT studies on cycloaddition reactions of dienylfurans and dienylisobenzofurans have revealed activation free energies for different pathways, ranging from 16.6 to 84.2 kcal/mol for various steps uni.lu.

Table 1: Representative Energy Barriers from DFT Calculations for Benzofuran-Related Reactions

| Reaction Step/Intermediate | ΔG (kcal/mol) | Computational Method | Reference |

| Triplet state transition state (TS2) in 3-substituted benzofuran (B130515) synthesis | 14.44 | M06-2×/6-31G(d,p)//6-311++G(2d,2p) + D3 | mycocentral.eu |

| Transformation via TS3 in 3-substituted benzofuran synthesis | 1.07 | M06-2×/6-31G(d,p)//6-311++G(2d,2p) + D3 | mycocentral.eu |

| Activation free energy for [4+2] cycloaddition (Pathway C, dienylfuran) | 16.6 | SMD/(U)B3LYP-D3/6-311+G(d,p)//(U)B3LYP/6-31+G(d) | uni.lu |

| Activation free energy for stepwise [8+2] reaction (Pathway B, dienylfuran) | 21.7 | SMD/(U)B3LYP-D3/6-311+G(d,p)//(U)B3LYP/6-31+G(d) | uni.lu |

| Rate-determining step for Pathway B (dienylfuran) | 33.0 | SMD/(U)B3LYP-D3/6-311+G(d,p)//(U)B3LYP/6-31+G(d) | uni.lu |

The study of radical cation intermediates and their associated potential energy surfaces is a critical area where quantum chemical calculations excel. 2-Vinylbenzofurans, for instance, are known to form intermediate cyclobutyl radical cations in photoinduced cycloaddition reactions, behaving similarly to styrenes cenmed.com. These reactions often involve 1,3-sigmatropic C- and H-shifts occurring at the radical cation stage cenmed.com.

Quantum chemical methods are essential for thoroughly investigating the potential-energy hypersurfaces of these radical-cation Diels-Alder reactions, which often reveal non-synchronous and non-concerted reaction pathways cenmed.com. The energies of various "long-bond intermediates," identified as local minima on the energy surface, have been computed using semiempirical, molecular orbital, and density functional methods cenmed.com. Computational studies are particularly valuable for elucidating the mechanisms of fast reactions involving radical cations, which are often difficult to resolve experimentally fishersci.comnih.gov. The potential energy surfaces for radical cation reactions are frequently characterized by their flatness and significantly lower activation barriers compared to their neutral counterparts, a finding consistent with experimentally observed rate accelerations nih.gov. These reactions often proceed via lower symmetry pathways, influenced by Jahn-Teller distortions induced by the unpaired electron nih.gov.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for the detailed elucidation of chemical reaction mechanisms, providing insights into the step-by-step progression of transformations involving this compound. For photoinduced cycloaddition reactions of 2-vinylbenzofurans, the mechanisms are discussed in detail, with strong support from quantum chemical calculations cenmed.com. In iron-catalyzed C-H annulation reactions involving 2-vinylbenzofurans, DFT calculations have been instrumental in fully disclosing the catalytic manifold, offering a comprehensive understanding of how these reactions proceed nih.gov.

Beyond specific reaction systems, computational and structure-reactivity studies have provided valuable insights into the mechanism of iron-catalyzed cyclopropanation of benzofurans nih.govchem960.com. These studies have been crucial in understanding the metalloprotein-mediated stereoinduction, which is vital for controlling the stereochemical outcome of these reactions nih.govchem960.com. More broadly, computational approaches like the reaction path Hamiltonian (RPH) and the united reaction valley approach (URVA) enable a detailed analysis of reaction mechanisms by systematically partitioning the reaction path into distinct phases, such as contact, preparation, transition state, product adjustment, and separation phases nih.gov. This allows for the identification of the chemical character of changes occurring within the reaction complex at each stage, proving especially useful for characterizing short-lived intermediates that are challenging to observe experimentally nih.govuni.lu.

Prediction of Reactivity and Selectivity in Chemical Reactions

Computational methods are pivotal in predicting the reactivity and selectivity (including regio- and stereoselectivity) of chemical reactions involving this compound and its derivatives. By comparing the calculated energies of different long-bond intermediates, quantum chemical calculations can effectively explain and predict the regio- and diastereoselectivities observed in photoinduced cycloaddition reactions of 2-vinylbenzofurans cenmed.com.

Furthermore, advanced computational approaches, such as machine learning models combined with quantum mechanical descriptors, are being developed to predict regioselectivity in general substitution reactions, demonstrating high accuracy in forecasting major outcomes. Quantum chemical studies also investigate the regioselectivity and stereoselectivity of intramolecular [2+2] photocycloaddition reactions, identifying the rate-limiting and selectivity-controlling steps and exploring the effects of catalyst substituents on stereoselectivity. The influence of solvents on reaction outcomes, including selectivity and yield, can also be predicted through computational screening methods like the Solvation Model Density (SMD) model, which assesses how solvents alter activation barriers and reaction free energies.

Development of Stereochemical Models for Transformations

Computational and structure-reactivity studies are fundamental to the development of stereochemical models that explain and predict the high stereoselectivity observed in transformations involving benzofuran derivatives. A prominent example is the biocatalytic cyclopropanation of benzofurans using engineered myoglobins, which produces stereochemically dense 2,3-dihydrobenzofurans with exceptional enantiopurity, often exceeding 99.9% diastereomeric excess (de) and enantiomeric excess (ee) nih.govchem960.com. Computational studies in this area have provided critical insights into the mechanism of this iron-catalyzed reaction, enabling the elaboration of a stereochemical model that rationalizes the biocatalyst's remarkable stereoselectivity nih.govchem960.com. This understanding has been leveraged to devise highly stereoselective synthetic routes to complex tricyclic scaffolds incorporating multiple stereogenic centers nih.govchem960.com.

DFT calculations have also been instrumental in explaining the high levels of regio- and diastereoselectivity observed in trienamine-catalyzed cycloadditions involving 2-(3-vinylbenzofuran-2-yl)ethan-1-one substrates, thereby contributing to the broader understanding and development of stereochemical models for such complex transformations. The stereochemical course of reactions, such as hetero-Diels-Alder reactions, is often governed by steric interactions at the diastereomeric transition states, a factor that computational models are well-equipped to analyze. The origin of stereoselectivity can be further elucidated through detailed distortion/interaction analysis within quantum chemical studies.

Simulating Molecular Interactions and Topological Fingerprints

Computational methods are extensively employed to simulate molecular interactions, offering valuable insights into how this compound and its derivatives interact with other molecules, including biological targets. Molecular docking calculations are a primary tool for investigating these interactions, for example, between benzofuran derivatives (such as 2-arylbenzofurans) and key biological targets like the SARS-CoV-2 main protease (Mpro) or the SARS-CoV-2 spike receptor binding domain (SRBD). These studies predict binding affinities and identify critical interaction sites. Often, molecular docking is complemented by molecular dynamics (MD) simulations, which assess the stability of ligand-receptor complexes and provide refined details of interactions over time.

Quantum chemical calculations, including the generation of molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) analysis (HOMO-LUMO), are utilized to identify electrophilic and nucleophilic regions within molecules and to understand their intrinsic reactivity, which underpins their molecular interactions. While specific studies detailing the topological fingerprints of this compound are not explicitly found in the provided search results, topological fingerprints are a widely used molecular representation method in computational chemistry and cheminformatics. They encode structural information about a molecule's connectivity and atomic environments, facilitating tasks such as similarity searching, virtual screening, and the development of quantitative structure-activity/property relationship (QSAR/QSPR) models by representing molecular interactions and properties in a computable format.

Synthesis and Reactivity of 2 Vinylbenzofuran Derivatives

Functionalization Strategies and Methods

The derivatization of 2-Vinylbenzofuran and its related benzofuran (B130515) core can be achieved through various synthetic methodologies, allowing for the introduction of diverse functional groups and the tailoring of molecular properties.

Introduction of Various Substituents (e.g., C-linked substituents)

The benzofuran core, including this compound, can be functionalized through several strategies to introduce various substituents, particularly C-linked groups. One approach involves the modification of the benzene (B151609) ring portion of the benzofuran system, such as the introduction of C-linked substituents at position 5 to yield derivatives like 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan. mdpi.com

A notable method for constructing the this compound framework itself, which can be adapted for further functionalization, involves copper-catalyzed multicomponent reactions. This cascade transformation typically includes an oxa-Michael addition, C-arylation, and sp3 C–H/sp3 C–Cl conversion-based vinylation, starting from o-iodophenols and in situ generated allenes. mdpi.comacs.org This highlights the versatility of cascade reactions in building complex structures with specific C-linked functionalities.

Furthermore, palladium-catalyzed reactions are instrumental in introducing various C-linked substituents. For instance, the oxidative cyclization of ortho-cinnamyl phenols, catalyzed by palladium, provides functionalized 2-benzyl benzo[b]furans through a regioselective 5-exo-trig intramolecular process. organic-chemistry.org Similarly, 2-arylbenzofurans can be accessed via palladium-catalyzed addition of arylboronic acids or potassium aryltrifluoroborates to aliphatic nitriles. organic-chemistry.org The synthesis of 2-silyl-3-vinylbenzofurans has also been reported through cycloisomerization processes, and vinyl sulfone-tethered benzofurans can be formed via Pd(OAc)2-catalyzed intramolecular cyclization and vinylation of o-alkynylphenols with (E)-β-iodovinyl sulfones. chim.it These examples underscore the utility of transition-metal catalysis in introducing diverse C-linked substituents efficiently.

Regioselective Derivatization of the Benzofuran Core

Achieving regioselective functionalization of the benzofuran core is crucial for synthesizing specific derivatives. A strategy for regioselective preparation of benzofuranones and subsequently benzofurans involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. This method allows for "programmable substitution at any position" and the creation of "complex substitution patterns". nih.govnsf.gov For example, 5,6-disubstituted benzofurans, which are often challenging to synthesize as single regioisomers via standard condensation methods, can be prepared using this approach. nsf.gov

Another method for regioselective synthesis, particularly for 2-substituted benzofurans, utilizes a one-step reaction involving phenols and α-haloketones. mdpi.com This route provides a convenient way to access benzofuran derivatives with control over the substitution pattern. The ability to control regioselectivity is paramount in synthetic organic chemistry, especially when developing compounds with specific biological activities, as the position of substituents can significantly impact molecular interactions.

Formation of Hybrid Molecular Scaffolds

The integration of this compound or its derivatives into hybrid molecular scaffolds represents a significant strategy for developing compounds with enhanced or multi-target biological activities. This approach leverages the inherent properties of the benzofuran nucleus while combining it with other pharmacologically relevant heterocyclic systems.

Integration with Other Heterocyclic Systems (e.g., Pyrazole (B372694), Pyridine)

The benzofuran scaffold can be integrated with other heterocyclic systems, such as pyrazole and pyridine (B92270), to form novel hybrid molecules. A notable example is the synthesis of a benzofuran–pyrazole–pyridine-based molecule, which has been investigated for the management of osteoarthritis. nih.gov The synthetic route for such a hybrid often begins with a benzofuran precursor, like 2-acetylbenzofuran. This precursor can react with phenyl hydrazine (B178648) to yield a hydrazone derivative. Subsequent treatment with phosphorus oxychloride and dimethyl formamide (B127407) in a Vilsmeier–Haack reaction converts the hydrazone into a carboxaldehyde derivative. This carboxaldehyde can then be condensed with malononitrile (B47326) and 2-cyanoacetohydrazide (B512044) in a basic medium to construct the final complex benzofuran-pyrazole-pyridine scaffold. nih.govresearchgate.net

This modular approach allows for the creation of "multifunctional molecules," which are defined as hybrid or conjugated agents comprising two or more components. mdpi.com The benzofuran scaffold is recognized as a promising target for exploring neuroprotective chemical space and for generating chemical libraries, underscoring its utility in designing hybrid compounds for drug discovery. nih.gov The strategic combination of benzofurans with other heterocycles like pyrazole and pyridine aims to enhance interaction with target proteins through various modes, such as hydrogen bonding, thereby improving therapeutic potential. nih.govresearchgate.net

Stereochemical Control and Asymmetric Synthesis in Derivative Formation

Stereochemical control and asymmetric synthesis are critical in the development of this compound derivatives, as the three-dimensional arrangement of atoms can profoundly influence a molecule's biological activity and efficacy. Asymmetric synthesis aims to produce chiral products in unequal amounts, often favoring one enantiomer over another. slideshare.netnumberanalytics.com

Significant advancements have been made in achieving stereoselectivity in the functionalization of this compound derivatives. One effective strategy involves asymmetric benzylic functionalizations of 3-vinylbenzofurans. This process can proceed via a cascade formal trienamine–vinylogous iminium ion activation, utilizing chiral primary amine catalysts. For instance, 2-(3-vinylbenzofuran-2-yl)ethan-1-ones can undergo reactions with nucleophiles like 4-hydroxycoumarins and indoles, leading to the formation of chiral 1,1-disubstituted ethane (B1197151) derivatives with moderate to excellent enantioselectivity. acs.org

Another powerful methodology is the asymmetric dearomatizative Diels-Alder reaction, which enables the construction of complex hydrodibenzo[b,d]furan frameworks featuring tetrasubstituted stereogenic centers. This reaction employs novel 2-(3-vinylbenzofuran-2-yl)ethan-1-one substrates and 3-olefinic 7-azaoxindoles, catalyzed by chiral primary amines. The process involves the in situ generation of a HOMO-raised formal trienamine species, yielding highly complex tetrahydrodibenzo[b,d]furan derivatives with vicinal tetrasubstituted stereogenic centers in good yields and excellent stereoselectivity (diastereomeric ratio >19:1, up to 98% enantiomeric excess). researchgate.net

Furthermore, stereoselectivity can be achieved through intramolecular cyclization reactions. For example, the intramolecular cyclization of keto-epoxide precursors has been employed in the synthesis of specific stereoisomers, such as (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one, albeit with moderate stereoselectivity (E/Z ratio of 3:1). The use of chiral catalysts, including metal-based and organocatalysts, is a common approach to create a chiral environment that favors the formation of a desired enantiomer. slideshare.netnumberanalytics.comnobelprize.org

The following table summarizes key asymmetric synthesis reactions involving this compound derivatives:

| Reaction Type | Substrate Example | Catalyst/Conditions | Product Type | Selectivity (e.g., ee, dr) | Reference |

| Asymmetric Benzylic Functionalization | 2-(3-vinylbenzofuran-2-yl)ethan-1-ones | Chiral primary amine | Chiral 1,1-disubstituted ethane derivatives | Moderate to excellent ee | acs.org |

| Asymmetric Dearomatizative Diels-Alder Reaction | 2-(3-vinylbenzofuran-2-yl)ethan-1-ones, 3-olefinic 7-azaoxindoles | Chiral primary amine | Tetrahydrodibenzo[b,d]furan derivatives | dr >19:1, up to 98% ee | researchgate.net |

| Intramolecular Cyclization of Keto-Epoxide Precursors | 4-vinyl-3-methylcyclohexenone epoxide | Lewis acid (e.g., BF₃·Et₂O) | (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one | Moderate (E/Z ratio of 3:1) |

Chemical Transformations of Functionalized this compound Derivatives

Functionalized this compound derivatives undergo a variety of chemical transformations, enabling the synthesis of more complex and diverse molecular structures. The vinyl group, in particular, is a highly reactive site for various cycloaddition reactions.

This compound and 2-isopropenylbenzofuran (B8738973) can participate in cycloaddition reactions initiated by photoinduced electron transfer. These reactions involve substrates such as 1,3-cyclohexadienes, styrenes, and acyclic 1,3-dienes, leading to the formation of [4+2]- and/or [2+2]-cycloadducts. The products obtained from these transformations include benzofuryl substituted cyclobutanes, 1,2,3,4-tetrahydrodibenzofurans, 2-benzofuryl bicyclo[2.2.2]octenes, and benzofuryl substituted cyclohexenes. In these photoinduced cycloaddition reactions, 2-vinylbenzofurans exhibit reactivity similar to styrenes. researchgate.net

Beyond cycloadditions, functionalized benzofuran derivatives can undergo other well-established organic reactions. These include various metal-catalyzed cross-coupling reactions such as Sonogashira, Wittig, and Heck coupling reactions, which are valuable for extending the carbon framework or introducing aryl groups. mdpi.com Additionally, transformations like ester reduction can be performed on derivatives bearing ester functionalities. mdpi.com

Furthermore, the benzofuran core can be subjected to direct metal-free C-H functionalizations, including azidation, alkoxylation, and hydroxylation, as well as selective oxidative cleavage reactions, particularly for 2-benzylfurans. organic-chemistry.org These transformations allow for the introduction of heteroatom-linked substituents or the modification of existing side chains. The broader concept of "scaffold-hopping" also applies, where complex intermediates derived from benzofurans can undergo ring addition, ring cleavage, ring expansion, and/or ring fusion to generate diverse lead-like molecular scaffolds. whiterose.ac.uk

Advanced Applications and Future Research Directions

Applications in Polymer Science and Materials Chemistry

The inherent reactivity of the vinyl group and the stability conferred by the benzofuran (B130515) ring make 2-Vinylbenzofuran a compelling monomer for the synthesis of novel polymeric structures and complex organic materials.

Development of Functional Polymers and Copolymers

This compound has been demonstrated to undergo anionic polymerization, yielding polymers with predictable molecular weights and narrow molecular weight distributions (MWDs) within a short reaction time (e.g., 1 hour in THF at -78°C). This controlled polymerization behavior, particularly the "living character" of its propagating carbanion, is crucial for the precise synthesis of end-functionalized polymers and block copolymers. mdpi.com The ability to control polymer architecture and introduce specific end-groups opens pathways for tailoring material properties for specialized applications.

Beyond homopolymerization, the copolymerization behavior of this compound has been investigated with various monomers. For instance, studies have explored its copolymerization with ethyl acrylate, n-butyl acrylate, and methyl methacrylate, demonstrating its ability to integrate into diverse polymer backbones. acs.org While 2-vinylfuran derivatives generally exhibit low activity in coordination polymerization and can lead to crosslinked products, the copolymerization of related vinyl heteroaromatic monomers, such as vinylbenzothiophene (VBT) with styrene (B11656) (St), has shown promising results, yielding copolymers with gradient sequence distributions (e.g., reactivity ratios rVBT = 3.72 and rSt = 0.42). researchgate.net This indicates the potential for this compound to form copolymers with tailored properties by controlling monomer ratios and polymerization conditions.

Precursors for Advanced Organic Materials

The benzofuran framework, especially when substituted with a reactive vinyl group, positions this compound as a valuable precursor in the synthesis of a wide array of advanced organic materials. Its synthesis, for example, via Heck reaction from 2-bromobenzofuran (B1272952), underscores its role as an accessible building block for more complex molecular architectures. nih.gov Furthermore, this compound has been utilized in nickel-catalyzed alkenylboration reactions, facilitating the synthesis of homoallyl boronic esters, which are important intermediates for further organic transformations. ossila.com Benzofuran derivatives, in general, are recognized as significant structural motifs in the development of various organic materials. mdpi.com

The unique electronic properties of organic molecules, which often surpass those of traditional silicon-based materials in certain applications, make them attractive for molecular electronic devices. This compound contributes to this field as a precursor in the synthesis of materials with semiconducting characteristics. For instance, anthraquinones, known semiconductors in organic electronic devices, can be synthesized through a Diels-Alder reaction involving naphthoquinone and vinyl benzofuran. researchgate.net This indicates that this compound can be incorporated into conjugated systems relevant for charge transport and electronic functionality at the molecular level. The compound's participation in cycloaddition reactions initiated by photoinduced electron transfer further suggests its potential in creating molecules with switchable electronic properties, a key feature for single-molecule electronic switches. researchgate.net

The conjugated system of this compound, encompassing the benzofuran ring and the vinyl group, endows it with properties suitable for optoelectronic applications. Compounds containing the vinylbenzofuran unit have been noted for their high emission characteristics, which are desirable for light-emitting devices. wikipedia.org Research into the radical cation cycloaddition reactions of 2-Vinylbenzofurans by photoinduced electron transfer highlights their optoelectronic behavior. researchgate.netwikipedia.org This inherent photophysical activity suggests that derivatives or polymers incorporating this compound could be developed for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or optical sensors, where efficient light absorption and emission are critical.

While direct, explicit research on this compound's specific applications in energy and environmental materials is an emerging area, its chemical versatility and the broader utility of furan (B31954) and benzofuran derivatives suggest significant potential. The ability to form diverse polymers and act as a precursor for complex organic structures positions this compound as a candidate for materials involved in energy storage, conversion, or environmental remediation. For example, its incorporation into porous polymer networks could lead to materials for gas adsorption or selective catalysis, relevant for environmental applications. Further research is needed to fully explore and demonstrate these specific applications.